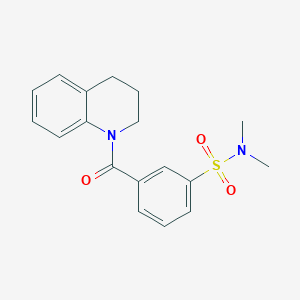
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide, also known as DQBS, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects. In
Wirkmechanismus
The exact mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide is not fully understood. However, studies have suggested that 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. This inhibition may lead to the induction of apoptosis, or programmed cell death, in cancer cells. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has also been shown to inhibit the activity of viral DNA polymerase, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has been found to induce cell cycle arrest and apoptosis. In addition, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has been shown to inhibit the growth and migration of cancer cells. In viral infections, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has been found to inhibit viral replication and reduce the viral load. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has also been shown to have antibacterial effects by inhibiting the growth of bacterial cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit a range of biological activities, making it a useful tool for studying various diseases and conditions. However, there are also limitations to using 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the exact mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for studying 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide. One potential area of research is to further investigate its antitumor activity and explore its potential as a cancer therapy. Another area of research is to study the mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide in more detail, which may lead to the development of more effective therapies. In addition, further studies are needed to explore the potential of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide as an antiviral and antibacterial agent. Overall, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has shown promise as a therapeutic agent and warrants further investigation.
Synthesemethoden
The synthesis of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide involves the reaction of 3,4-dihydro-1(2H)-quinolinone with N,N-dimethylbenzenesulfonamide in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide as a white solid with a melting point of 194-196°C. The purity of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including lung, breast, and prostate cancer cells. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has been shown to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19(2)24(22,23)16-10-5-8-15(13-16)18(21)20-12-6-9-14-7-3-4-11-17(14)20/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAVPIHXAIIIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-N-(2-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5969893.png)

![methyl [2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5969907.png)
![N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5969914.png)
![5-acetyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B5969926.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,3,5,6-tetrafluoropyridin-4-yl)piperazine](/img/structure/B5969936.png)
![ethyl 2-anilino-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5969939.png)
![N-(2-furylmethyl)-2-[(4-hydroxy-5-isopropyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5969944.png)
![2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B5969952.png)
amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5969969.png)
![N-(3-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5969983.png)
![2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5969989.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5969993.png)
![2-(4-methoxyphenyl)-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5970000.png)